![molecular formula C25H27N3O3S B2630530 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide CAS No. 899911-56-9](/img/structure/B2630530.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
Beschreibung
This compound features a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide group via a sulfanyl (-S-) bridge. The sulfanyl group is further substituted with a 3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-diene moiety.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-22(26-19-10-11-20-21(16-19)31-15-14-30-20)17-32-24-23(18-8-4-3-5-9-18)27-25(28-24)12-6-1-2-7-13-25/h3-5,8-11,16H,1-2,6-7,12-15,17H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAZIJXQCWJPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Spirocyclic Diazaspiro Structure: This step often involves the use of spirocyclization reactions, which may require specific catalysts and controlled temperatures.
Introduction of the Sulfanylacetamide Moiety: This can be done through nucleophilic substitution reactions, where a sulfanyl group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazaspiro structure, potentially converting it into simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Potential
One of the primary areas of research has been the anti-diabetic effects of derivatives containing the benzodioxin moiety. A study synthesized several compounds based on this structure and evaluated their inhibitory effects on the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . The results indicated that some synthesized compounds exhibited moderate inhibitory activity with IC50 values comparable to standard anti-diabetic drugs like acarbose.
Anticancer Properties
Preliminary investigations have suggested that compounds with similar structural features may possess anticancer properties. The spiro and benzodioxin structures are known to interact with various biological pathways involved in cancer progression . Further studies are required to elucidate these effects and establish a direct correlation.
Applications in Drug Development
The unique structural characteristics of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide make it a promising candidate for drug development in several therapeutic areas:
Application Area | Potential Impact |
---|---|
Anti-Diabetic Agents | Development of new medications for Type 2 diabetes |
Anticancer Agents | Exploration as an adjunct therapy in cancer treatment |
Neurological Disorders | Potential neuroprotective effects yet to be explored |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various benzodioxin derivatives and tested their α-glucosidase inhibition capabilities . Compounds showed varying degrees of activity suggesting potential for further development.
- Pharmacological Insights : Research highlighted the importance of the diazaspiro structure in enhancing biological activity against specific targets . This opens avenues for designing more potent analogs.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Benzodioxin-Acetamide Backbone
The benzodioxin-acetamide scaffold is conserved across multiple analogs. Variations occur in the substituents attached to the sulfanyl group:
- Oxadiazole Derivatives : Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () replace the diazaspiro ring with an oxadiazole. These exhibit potent antibacterial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli) but show moderate cytotoxicity (hemolytic activity: 12–18%) .
- Thiadiazole Derivatives : Substitution with thiadiazole (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, ) enhances antifungal activity due to increased sulfur-mediated membrane permeability .
Spiro and Heterocyclic Modifications
- Spiro[4.6]undeca Systems: The diazaspiro system in the target compound is unique compared to analogs. Similar spiro systems (e.g., in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, ) show dual kinase and protease inhibition, attributed to the spiro ring’s ability to mimic transition-state conformations .
- Quinazolinone Derivatives: Substitution with quinazolinone (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, ) enhances anti-inflammatory activity (IC~50~: 0.8 µM for COX-2 inhibition) .
Antibacterial and Antifungal Activity
Enzyme Inhibition
Compound Class | Target Enzyme | IC~50~ (µM) | Reference |
---|---|---|---|
Triazole Derivatives | α-Glucosidase | 81–86 | |
Quinazolinone Derivatives | COX-2 | 0.8 | |
Spiro-Pyrimidine Derivatives | CDK4/6 Kinases | 0.2–1.5 |
Mechanistic Insights
- Antimicrobial Activity : Sulfanyl-linked heterocycles disrupt bacterial membranes via thiol-mediated oxidative stress .
- Enzyme Inhibition: The diazaspiro and quinazolinone systems act as competitive inhibitors by occupying catalytic pockets (e.g., α-glucosidase’s active site in ) .
- Cytotoxicity: Lower hemolytic activity (5–18%) in sulfonamide and thiadiazole derivatives correlates with reduced non-specific hydrophobic interactions .
Biologische Aktivität
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and bromo-acetamides in a polar aprotic solvent like DMF (dimethylformamide). The general procedure involves:
-
Preparation of the Parent Compound :
- 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with sulfonyl chloride in an alkaline medium.
- This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-benzenesulfonamide.
-
Formation of Final Product :
- The parent compound is further treated with 2-bromo-N-(un/substituted phenyl)acetamides using lithium hydride as an activator to produce the target compound.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of various derivatives of the compound against key enzymes linked to diabetes and neurodegenerative diseases:
- α-glucosidase Inhibition : The compound exhibited significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption.
Compound | IC50 (µM) | Reference |
---|---|---|
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-benzenesulfonamide | 25.5 | |
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-YL)-sulfanylacetamide | 18.0 |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. In vitro studies have shown that related compounds with similar benzodioxane structures exhibit cytotoxic effects on various cancer cell lines:
- Cell Line Studies : Compounds derived from benzodioxane were tested on lung cancer cell lines (A549, HCC827). Results indicated that certain derivatives could inhibit cell proliferation effectively.
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Benzodioxane derivative A | A549 | 6.26 | 2D Cell Culture |
Benzodioxane derivative B | HCC827 | 20.46 | 3D Cell Culture |
Study on Antidiabetic Potential
A study published in Tropical Journal of Pharmaceutical Research focused on synthesizing a series of new acetamides based on the benzodioxane structure and evaluating their anti-diabetic potentials through enzyme inhibition assays. The results demonstrated that several derivatives effectively inhibited α-glucosidase and showed promise for further development as therapeutic agents for T2DM .
Anticancer Research
Research highlighted in PMC reported that compounds with similar structural motifs demonstrated significant antitumor activity across multiple human cancer cell lines. The findings suggest that modifications to the benzodioxane structure can enhance biological activity and specificity towards cancer cells .
Q & A
Q. What synthetic methodologies are most effective for constructing the benzodioxin-sulfonamide-acetamide scaffold?
The core scaffold is synthesized via a two-step protocol:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl or 4-methylbenzenesulfonyl chloride) under basic conditions (10% Na₂CO₃, pH 9–10) to form sulfonamide intermediates .
- Step 2 : Substitute the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride (LiH) as a base activator. Reaction monitoring via TLC ensures completion .
- Key validation : Structures are confirmed using ¹H-NMR (e.g., aromatic protons at δ 6.7–7.5 ppm), IR (C=O stretch ~1650 cm⁻¹), and CHN elemental analysis (e.g., C: 62.23–64.44%, N: 5.81–6.19% in derivatives) .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Spectroscopy : ¹H-NMR identifies substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm). IR confirms sulfonamide (S=O at ~1350 cm⁻¹) and acetamide (N–H at ~3300 cm⁻¹) functionalities .
- Elemental analysis : Deviations >0.3% from theoretical C/H/N ratios suggest impurities .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) ensures single-spot purity .
Q. How are preliminary bioactivity assays designed for this compound class?
- Enzyme inhibition : α-Glucosidase inhibition is assessed via spectrophotometric assays (e.g., p-nitrophenyl-α-D-glucopyranoside substrate). IC₅₀ values (e.g., 81.12–86.31 μM for active derivatives) are calculated using non-linear regression, with acarbose (IC₅₀ 37.38 μM) as a reference .
- Statistical rigor : Triplicate experiments with SEM ≤0.13 μM ensure reproducibility .
Advanced Research Questions
Q. How do substituent variations on the phenylacetamide moiety influence α-glucosidase inhibition?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO₂) reduce activity due to decreased electron density at the acetamide sulfur, weakening enzyme binding .
- Methyl substituents at the phenyl ring (e.g., 7i, 7k) enhance hydrophobic interactions, yielding moderate IC₅₀ values (81–86 μM) .
- Para-substitution generally outperforms ortho/meta positions due to steric and electronic effects .
Q. What computational strategies optimize reaction yields and bioactivity?
- Quantum chemical modeling : Transition state analysis (e.g., using Gaussian) identifies energy barriers in sulfonamide formation, guiding pH and solvent selection .
- Molecular docking : AutoDock Vina predicts binding affinities of derivatives to α-glucosidase (PDB: 3A4A). Sulfur atom interactions with Asp349 and Arg439 are critical for inhibition .
Q. How can contradictory bioactivity data between similar derivatives be resolved?
- Case study : Compound 7k (IC₅₀ 81.12 μM) vs. 7j (IC₅₀ >100 μM) highlights the role of substituent polarity.
Q. What experimental design principles minimize variability in enzyme inhibition studies?
- DOE (Design of Experiments) : Full factorial designs test variables like pH (7.4–9.0), temperature (25–37°C), and substrate concentration (0.1–1.0 mM). ANOVA identifies significant factors (e.g., pH contributes 65% variance) .
- Response surface methodology (RSM) : Optimizes IC₅₀ determination by modeling interactions between enzyme concentration and incubation time .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.